molecular formula C16H35O3P B7799620 3-(2-Ethylhexoxyphosphonoyloxymethyl)heptane

3-(2-Ethylhexoxyphosphonoyloxymethyl)heptane

Cat. No.: B7799620
M. Wt: 306.42 g/mol
InChI Key: HZIUHEQKVCPTAJ-UHFFFAOYSA-N
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Description

3-(2-Ethylhexoxyphosphonoyloxymethyl)heptane is a complex organic compound with a unique structure that includes a phosphonoyl group

Preparation Methods

The synthesis of 3-(2-Ethylhexoxyphosphonoyloxymethyl)heptane typically involves multiple steps. The synthetic route often starts with the preparation of the phosphonoyl intermediate, followed by its reaction with 2-ethylhexanol to form the desired compound. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

3-(2-Ethylhexoxyphosphonoyloxymethyl)heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonoyl group is replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Ethylhexoxyphosphonoyloxymethyl)heptane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethylhexoxyphosphonoyloxymethyl)heptane involves its interaction with specific molecular targets. The phosphonoyl group can form strong bonds with metal ions and other electrophilic centers, which can inhibit the activity of certain enzymes or proteins. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes at the molecular level.

Comparison with Similar Compounds

3-(2-Ethylhexoxyphosphonoyloxymethyl)heptane can be compared with other phosphonoyl-containing compounds. Similar compounds include:

  • 3-(2-Ethylhexoxyphosphonoyloxymethyl)octane
  • 3-(2-Ethylhexoxyphosphonoyloxymethyl)nonane These compounds share similar structures but differ in their carbon chain lengths, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-(2-ethylhexoxyphosphonoyloxymethyl)heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2/h15-16,20H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIUHEQKVCPTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(=O)OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3658-48-8
Record name Bis(2-ethylhexyl) phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3658-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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